2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of oxadiazole and thiazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or thiazole moiety.
Scientific Research Applications
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to enzymes or receptors: Inhibit or modulate their activity.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Induce oxidative stress: Leading to cell damage or apoptosis in targeted cells.
Comparison with Similar Compounds
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.
2-((5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-3-4-11(7-10(9)2)13-18-19-15(21-13)23-8-12(20)17-14-16-5-6-22-14/h3-7H,8H2,1-2H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWTNWRULITBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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